molecular formula C30H38O4 B12537508 Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol CAS No. 820241-94-9

Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol

Cat. No.: B12537508
CAS No.: 820241-94-9
M. Wt: 462.6 g/mol
InChI Key: VWWXBAYHAWLTBS-UHFFFAOYSA-N
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Description

Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol is a complex organic compound with a unique structure that includes both acetic acid and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol typically involves multiple steps. One common method includes the reaction of 4-ethynylphenylboronic acid pinacol ester with 2-ethyl-4-ethynylphenylacetylene under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

820241-94-9

Molecular Formula

C30H38O4

Molecular Weight

462.6 g/mol

IUPAC Name

acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol

InChI

InChI=1S/C28H34O2.C2H4O2/c1-3-24-13-17-27(26(4-2)23-24)18-14-25-15-19-28(20-16-25)30-22-12-10-8-6-5-7-9-11-21-29;1-2(3)4/h1,13,15-17,19-20,23,29H,4-12,21-22H2,2H3;1H3,(H,3,4)

InChI Key

VWWXBAYHAWLTBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#C)C#CC2=CC=C(C=C2)OCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

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